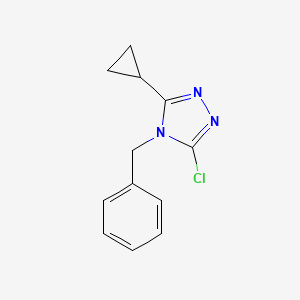
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
The synthesis of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole typically involves multistep synthetic routes. One common method starts with the preparation of the appropriate thiourea, followed by S-alkylation with 1,3-propane sultone and subsequent ring closure to form the triazole ring . Industrial production methods often involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole can be compared with other similar compounds in the 1,2,4-triazole family, such as:
Fluconazole: A well-known antifungal agent containing the 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a 1,2,4-triazole structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-benzyl-3-chloro-5-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C12H12ClN3/c13-12-15-14-11(10-6-7-10)16(12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
KMZCUPVOJHPYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


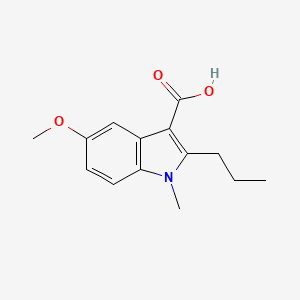
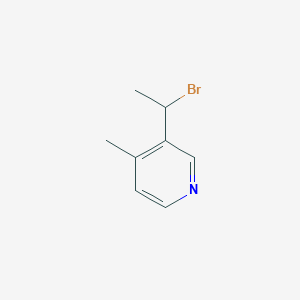
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
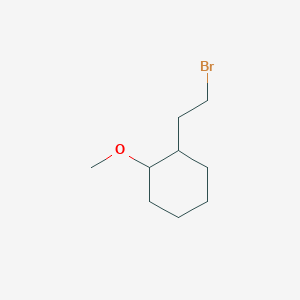
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
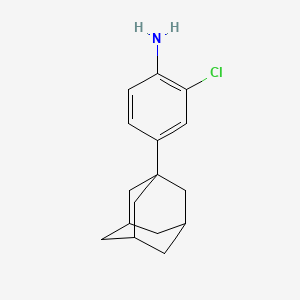
![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13199107.png)

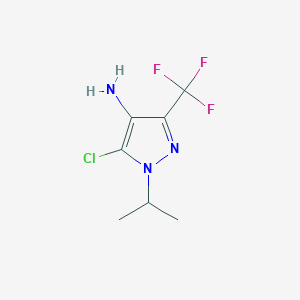
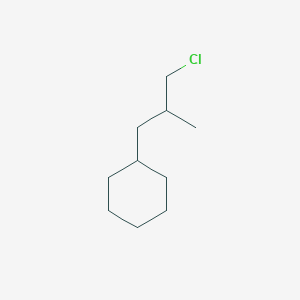
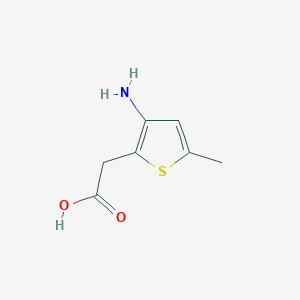
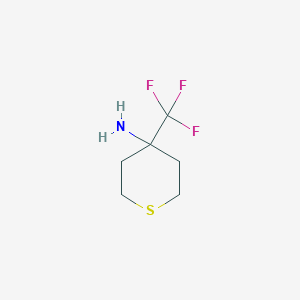
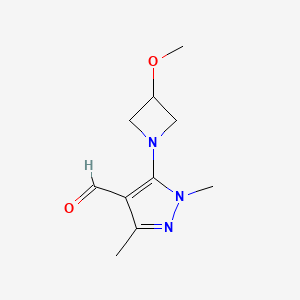
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
